(E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a piperidine moiety, and an acrylamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Piperidine Moiety: The piperidine ring is often prepared via the hydrogenation of pyridine derivatives or through the reductive amination of 4-piperidone.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine nitrogen using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling of the Furan and Piperidine Units: The furan and piperidine units are coupled through a nucleophilic substitution reaction, typically using a suitable leaving group on the furan ring.
Formation of the Acrylamide Group: The final step involves the reaction of the coupled intermediate with acryloyl chloride under basic conditions to form the acrylamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Hydrolysis: The acrylamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis conditions can be employed.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Amines.
Substitution: Substituted piperidines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acrylamide group can participate in covalent bonding with target proteins, while the piperidine moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(piperidin-4-yl)methyl)acrylamide: Lacks the methylsulfonyl group, which may affect its biological activity and chemical reactivity.
(E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group, which may influence its reactivity and applications.
Uniqueness
(E)-3-(furan-3-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and reactivity
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)16-7-4-12(5-8-16)10-15-14(17)3-2-13-6-9-20-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3,(H,15,17)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGGQKVRPCLDKN-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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